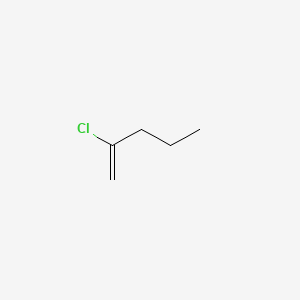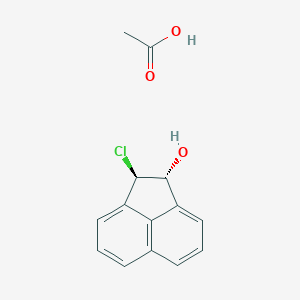
acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol is a compound that combines the properties of acetic acid and a chlorinated dihydroacenaphthylenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol typically involves the chlorination of acenaphthylene followed by a reduction process to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and reduction processes, utilizing advanced chemical reactors and purification techniques to obtain high yields and purity. The exact methods can vary depending on the desired application and scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the hydroxyl group or the chlorinated ring.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action for acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid; (1R,2R)-2-bromo-1,2-dihydroacenaphthylen-1-ol
- Acetic acid; (1R,2R)-2-fluoro-1,2-dihydroacenaphthylen-1-ol
- Acetic acid; (1R,2R)-2-iodo-1,2-dihydroacenaphthylen-1-ol
Highlighting Uniqueness
Compared to similar compounds, acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol is unique due to its specific chlorination, which imparts distinct reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications where other halogenated analogs may not be as effective.
Propiedades
Número CAS |
50499-75-7 |
|---|---|
Fórmula molecular |
C14H13ClO3 |
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H9ClO.C2H4O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;1-2(3)4/h1-6,11-12,14H;1H3,(H,3,4)/t11-,12-;/m1./s1 |
Clave InChI |
HIUQVEBDHQJXIR-MNMPKAIFSA-N |
SMILES isomérico |
CC(=O)O.C1=CC2=C3C(=C1)[C@H]([C@@H](C3=CC=C2)Cl)O |
SMILES canónico |
CC(=O)O.C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)



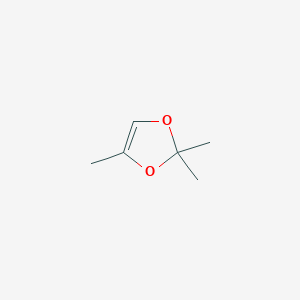
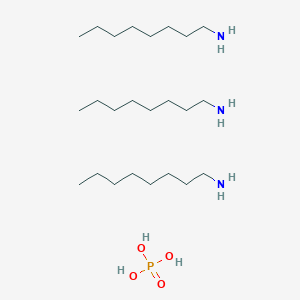
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

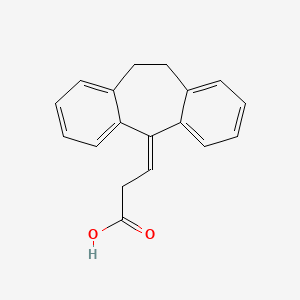
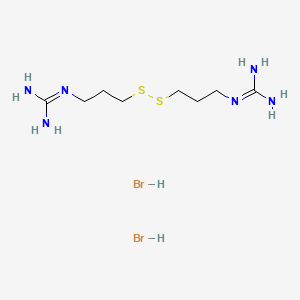
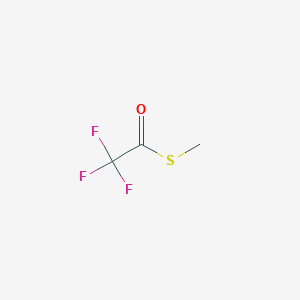
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)

